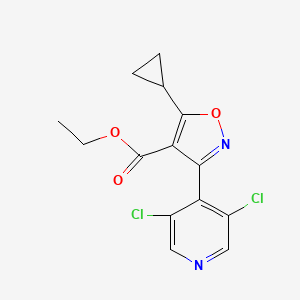

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3/c1-2-20-14(19)11-12(18-21-13(11)7-3-4-7)10-8(15)5-17-6-9(10)16/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYSIVFTVLBVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2Cl)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601129172 | |

| Record name | 4-Isoxazolecarboxylic acid, 5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601129172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020569-94-1 | |

| Record name | 4-Isoxazolecarboxylic acid, 5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020569-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolecarboxylic acid, 5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601129172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate typically involves multiple steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyridinyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl groups.

Reduction: Reduction reactions could target the isoxazole ring or the pyridinyl group.

Substitution: The dichloro groups on the pyridinyl ring make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate has been investigated for several pharmacological activities, including:

- Antimicrobial Activity : The compound has demonstrated moderate antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Cancer Research : Preliminary studies suggest potential applications in treating various cancers, including hepatic and colon cancers. Its mechanism involves modulation of the farnesoid X receptor (FXR), which plays a critical role in cancer progression and metabolism .

- Hepatitis B Treatment : Research indicates that this compound may be effective in treating or preventing infections caused by the hepatitis B virus, highlighting its antiviral potential .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against resistant strains of Staphylococcus aureus.

- Cancer Treatment Trials : In preclinical trials involving liver cancer models, administration of this compound resulted in reduced tumor growth rates and improved survival outcomes, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or ion channels.

Comparison with Similar Compounds

Chemical Identity :

- CAS : 1020569-94-1

- Molecular Formula : C14H12Cl2N2O3 (inferred from structural analysis)

- Molecular Weight : ~327 g/mol (calculated)

- Purity : ≥95% .

This compound features an isoxazole core substituted with a cyclopropyl group at position 5 and a 3,5-dichloro-4-pyridyl moiety at position 3. The ethyl ester at position 4 enhances lipophilicity, making it suitable for applications requiring membrane permeability .

Comparison with Structural Analogs

Ethyl 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CAS 1020569-65-6)

- Molecular Formula: C15H13Cl2NO3

- Molecular Weight : 326.17 g/mol .

- Key Differences :

- Substituent : Replaces the 3,5-dichloro-4-pyridyl group with a 2,6-dichlorophenyl ring.

- Electronic Effects : The phenyl group lacks the electron-withdrawing nitrogen present in pyridyl, leading to reduced aromatic electron deficiency.

- Steric Profile : The 2,6-dichloro substitution on phenyl creates a sterically hindered planar structure, whereas the pyridyl analog’s 3,5-dichloro substitution allows for axial symmetry .

5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylic Acid (CAS 1020569-99-6)

- Molecular Formula : C12H8Cl2N2O3 (inferred).

- Key Differences :

- Functional Group : Replaces the ethyl ester with a carboxylic acid.

- Physicochemical Properties : The carboxylic acid increases polarity, reducing lipophilicity but enhancing water solubility.

Implications :

- The ester (target compound) may act as a prodrug, with the carboxylic acid serving as the active metabolite.

- The acid form is more suited for applications requiring ionic interactions, such as enzyme inhibition .

Structural and Functional Analysis

Electronic and Steric Effects

| Feature | Target Compound | Phenyl Analog | Carboxylic Acid Analog |

|---|---|---|---|

| Aromatic Substituent | 3,5-Dichloro-4-pyridyl (electron-deficient) | 2,6-Dichlorophenyl (electron-neutral) | 3,5-Dichloro-4-pyridyl (same as target) |

| Functional Group | Ethyl ester (lipophilic) | Ethyl ester | Carboxylic acid (hydrophilic) |

| Molecular Symmetry | Axial (pyridyl Cl at 3,5) | Planar (phenyl Cl at 2,6) | Axial (pyridyl Cl at 3,5) |

Research and Validation

Biological Activity

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure that contributes to its biological activity. The presence of a cyclopropyl group and a dichloropyridine moiety enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, in vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study involving substituted isoxazole derivatives reported that several compounds exhibited notable inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The docking studies revealed strong binding affinities to COX-2, suggesting that this compound may serve as a lead compound for developing anti-inflammatory drugs .

Anticancer Potential

Isoxazoles have been recognized for their anticancer activities. Research focusing on various isoxazole derivatives indicated that they could inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. This compound was tested in breast cancer cell lines and demonstrated cytotoxic effects, suggesting potential as an anticancer agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from cyclopropanecarboxylic acid derivatives and pyridine-based precursors. The SAR studies have highlighted the importance of the cyclopropyl and dichloropyridine groups in enhancing biological activity. Variations in these substituents have been systematically explored to optimize potency and selectivity against specific biological targets .

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various isoxazoles, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL .

- Anti-inflammatory Research : In vivo models demonstrated that the compound reduced edema significantly in carrageenan-induced paw edema tests, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assays : Studies on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that this compound induced apoptosis at concentrations of 10 µM and higher, with an IC50 value indicative of moderate potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate with high yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridyl precursors with cyclopropyl isoxazole intermediates. Key steps include:

- Reaction Optimization : Use of polar aprotic solvents (e.g., N,N-dimethylacetamide) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitution at the pyridyl chloride sites .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the product. For example, similar isoxazole derivatives achieved 64–91% yields via controlled temperature (80–100°C) and reaction times (10–24 hours) .

- Critical Parameters : Monitor reaction progress via TLC or LC-MS to minimize side products like hydrolyzed esters or unreacted intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multimodal spectroscopic and analytical techniques are employed:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 1.0–1.3 ppm, pyridyl chlorides as singlet peaks) .

- Mass Spectrometry : High-resolution MS (e.g., EI-HRMS) to confirm molecular ion peaks and isotopic patterns consistent with Cl substituents .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content validation to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts to identify misassignments. For example, pyridyl vs. isoxazole ring proton shifts can overlap; computational modeling clarifies ambiguities .

- Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous bond-length and angle data. This is critical for distinguishing regioisomers or confirming cyclopropyl geometry .

- Dynamic NMR : Variable-temperature NMR to detect conformational flexibility (e.g., cyclopropyl ring puckering) that may cause signal splitting .

Q. What computational strategies predict the reactivity or stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the electron-deficient pyridyl ring may drive reactivity at the 4-carboxylate position .

- Molecular Dynamics (MD) Simulations : Assess solvation effects or thermal stability (e.g., cyclopropyl ring strain under high-temperature conditions) .

- Degradation Pathways : Accelerated stability studies (e.g., pH, UV exposure) paired with LC-MS/MS to identify hydrolysis or photodegradation products .

Q. How can researchers optimize catalytic asymmetric reductions or functionalizations involving this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Corey-Bakshi-Shibata (CBS) reduction protocols with chiral oxazaborolidine catalysts to achieve enantioselective synthesis of hydroxylated derivatives. For example, similar isoxazole carbinols achieved 79–91% yields and >90% ee under optimized CBS conditions .

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps (e.g., catalyst poisoning by chloride ions) .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data be reconciled?

- Methodological Answer :

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets, which may produce misleading unit cell parameters .

- Disordered Structures : Apply restraints (e.g., SIMU/DELU in SHELXL) to model cyclopropyl or pyridyl group disorder, ensuring R-factor convergence below 5% .

- Cross-Correlation : Validate crystallographic data against solid-state NMR or powder XRD to confirm phase purity .

Experimental Design Considerations

Q. What strategies mitigate side reactions during functionalization of the pyridyl or isoxazole moieties?

- Methodological Answer :

- Protecting Groups : Temporarily protect the ester group (e.g., tert-butyl) during pyridyl chlorination to prevent hydrolysis .

- Selective Catalysis : Use Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura) to modify the pyridyl ring without disrupting the isoxazole core .

- Inert Atmospheres : Conduct reactions under argon to avoid oxidation of cyclopropyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.